Furfuryl thioacetate Furfuryl thioacetate Furfuryl thioacetate is a sulfur-containing flavor compound mainly found in coffee.
Furfuryl thioacetate, also known as fema 3162, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. Furfuryl thioacetate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, furfuryl thioacetate is primarily located in the cytoplasm. Furfuryl thioacetate is a burnt, coffee, and nutty tasting compound that can be found in coffee and coffee products and fats and oils. This makes furfuryl thioacetate a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 13678-68-7
VCID: VC21150097
InChI: InChI=1S/C7H8O2S/c1-6(8)10-5-7-3-2-4-9-7/h2-4H,5H2,1H3
SMILES: CC(=O)SCC1=CC=CO1
Molecular Formula: C7H8O2S
Molecular Weight: 156.2 g/mol

Furfuryl thioacetate

CAS No.: 13678-68-7

Cat. No.: VC21150097

Molecular Formula: C7H8O2S

Molecular Weight: 156.2 g/mol

* For research use only. Not for human or veterinary use.

Furfuryl thioacetate - 13678-68-7

Specification

Description Furfuryl thioacetate is a sulfur-containing flavor compound mainly found in coffee.
Furfuryl thioacetate, also known as fema 3162, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. Furfuryl thioacetate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, furfuryl thioacetate is primarily located in the cytoplasm. Furfuryl thioacetate is a burnt, coffee, and nutty tasting compound that can be found in coffee and coffee products and fats and oils. This makes furfuryl thioacetate a potential biomarker for the consumption of these food products.
CAS No. 13678-68-7
Molecular Formula C7H8O2S
Molecular Weight 156.2 g/mol
IUPAC Name S-(furan-2-ylmethyl) ethanethioate
Standard InChI InChI=1S/C7H8O2S/c1-6(8)10-5-7-3-2-4-9-7/h2-4H,5H2,1H3
Standard InChI Key LQOUTUIIYXYBQW-UHFFFAOYSA-N
SMILES CC(=O)SCC1=CC=CO1
Canonical SMILES CC(=O)SCC1=CC=CO1

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